molecular formula C4H9IO B2402607 1-Iodo-2-methoxypropane CAS No. 123692-02-4

1-Iodo-2-methoxypropane

Cat. No.: B2402607
CAS No.: 123692-02-4
M. Wt: 200.019
InChI Key: FIUGHGUTAZLFGL-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxypropane is an organic compound with the molecular formula C4H9IO. It is primarily utilized as a reagent in the synthesis of other organic compounds. This compound is a halogenated ether, characterized by the presence of an iodine atom and a methoxy group attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxypropane can be synthesized through the reaction of 2-methoxypropanol with iodine and a suitable base. The reaction typically involves the use of triphenylphosphine and iodine in an organic solvent under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-methoxypropane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methoxypropanol.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

    Bases: Strong bases like sodium hydroxide or potassium tert-butoxide are used in elimination reactions.

Major Products:

    Substitution Products: 2-methoxypropanol, 2-methoxypropylamine.

    Elimination Products: Propene derivatives.

Scientific Research Applications

1-Iodo-2-methoxypropane is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.

    Material Science: It is utilized in the synthesis of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-iodo-2-methoxypropane involves the interaction of its iodine atom with nucleophiles, leading to substitution or elimination reactions. The molecular targets include nucleophilic sites on other molecules, where the iodine atom is replaced or eliminated .

Comparison with Similar Compounds

    2-Iodo-2-methylpropane: This compound is similar in structure but has a different substitution pattern, leading to different reactivity and applications.

    1-Iodo-2,2-dimethylpropane: Another similar compound with different steric and electronic properties.

Uniqueness: 1-Iodo-2-methoxypropane is unique due to its combination of an iodine atom and a methoxy group, which imparts specific reactivity and makes it a valuable reagent in organic synthesis.

Properties

IUPAC Name

1-iodo-2-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9IO/c1-4(3-5)6-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUGHGUTAZLFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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